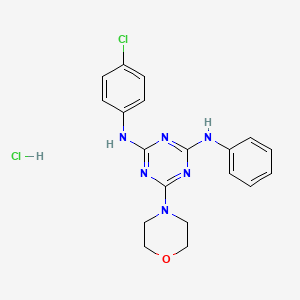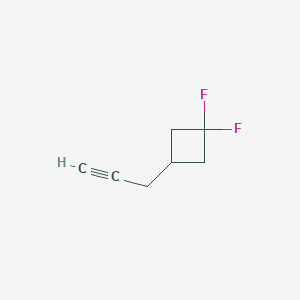
1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane is an organic compound with the molecular formula C7H8F2. It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a prop-2-ynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of 1,1-difluorocyclobutane with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide, which facilitates the substitution of the bromide group with the prop-2-ynyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated cyclobutanones or cyclobutanols, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into difluorinated cyclobutanes or cyclobutenes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed:
Oxidation: Difluorinated cyclobutanones or cyclobutanols.
Reduction: Difluorinated cyclobutanes or cyclobutenes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s fluorinated nature makes it a valuable tool in studying enzyme interactions and metabolic pathways. Fluorinated compounds are often used as probes in biological systems due to their stability and reactivity.
Medicine: Potential applications in drug discovery and development. Fluorinated compounds are known for their enhanced bioavailability and metabolic stability, making them attractive candidates for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane exerts its effects is primarily through its interactions with molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, leading to changes in reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
1,1-Difluorocyclopropane: Shares the difluorinated cycloalkane structure but with a three-membered ring.
1,1-Difluoro-2-propynylcyclobutane: Similar structure but with a different substitution pattern.
1,1-Difluoro-3-methylcyclobutane: Similar structure but with a methyl group instead of a prop-2-ynyl group.
Uniqueness: 1,1-difluoro-3-(prop-2-yn-1-yl)cyclobutane is unique due to the presence of both fluorine atoms and a prop-2-ynyl group on the cyclobutane ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
1,1-difluoro-3-prop-2-ynylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2/c1-2-3-6-4-7(8,9)5-6/h1,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCDCNKIPXWFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2861630.png)

![3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid](/img/structure/B2861637.png)
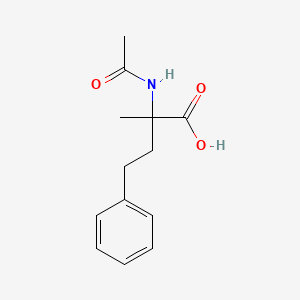

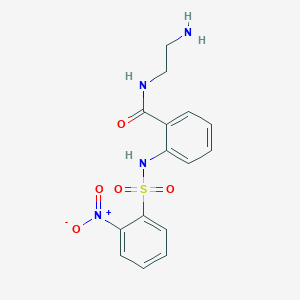
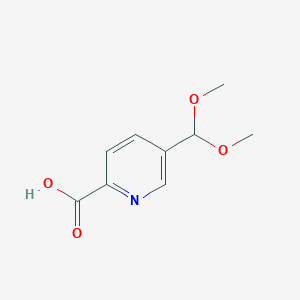
![[Methyl(sulfamoyl)amino]cyclopentane](/img/structure/B2861645.png)
![N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2861646.png)
![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)
![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2861648.png)
![2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2861649.png)
